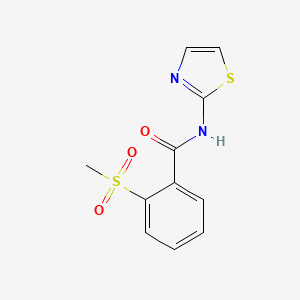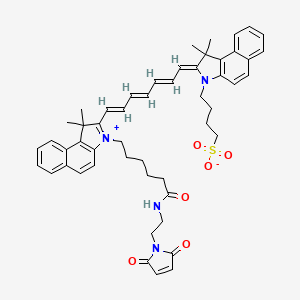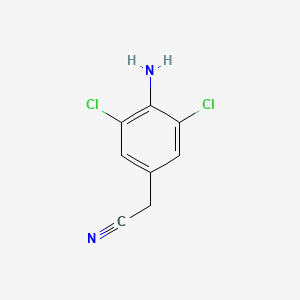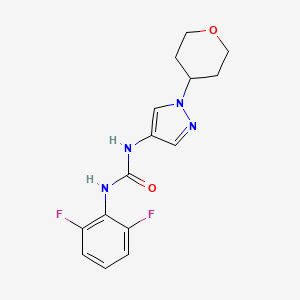
1-(2,6-difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure and Material Properties
The study on the crystal structure of azimsulfuron, a sulfonylurea herbicide, demonstrates the relevance of urea derivatives in understanding molecular geometry and interactions. Such research aids in the design of new materials with specific physical properties, including hydrogen bonding patterns that contribute to stability and solubility (Youngeun Jeon et al., 2015).
Hydrogel Formation and Application
The formation of hydrogels from urea derivatives, as explored through the behavior of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, highlights the potential of such compounds in creating materials with tunable physical properties. This research opens avenues for developing new biomaterials for medical and environmental applications (G. Lloyd & J. Steed, 2011).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles using 1,3-diketones and urea derivatives underscores the importance of such compounds in medicinal chemistry and drug development. Fluorinated heterocycles are key components in many pharmaceuticals due to their unique biological activities and metabolic stability (Joseph Sloop et al., 2002).
Catalysis and Green Chemistry
The use of urea as an organo-catalyst for synthesizing densely functionalized heterocycles emphasizes the role of urea derivatives in promoting eco-friendly chemical reactions. This research contributes to the field of green chemistry by developing more sustainable and efficient synthetic methods (G. Brahmachari & B. Banerjee, 2014).
Photochromic Properties and Self-Assembly
The investigation of photochromic properties and self-assembling capabilities of urea derivatives like 5-Ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans provides insights into the development of smart materials. These materials have potential applications in optoelectronics and molecular devices due to their ability to change properties in response to external stimuli (Xavier Sallenave et al., 2004).
Anticancer Potential
Research on pyrazole compounds and their synthesis highlights the potential of urea derivatives as anticancer agents. The exploration of their electronic structure, physico-chemical properties, and docking analysis provides valuable information for the design of novel therapeutics (Renjith Thomas et al., 2019).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O2/c16-12-2-1-3-13(17)14(12)20-15(22)19-10-8-18-21(9-10)11-4-6-23-7-5-11/h1-3,8-9,11H,4-7H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVDEGPFMRBUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2449247.png)
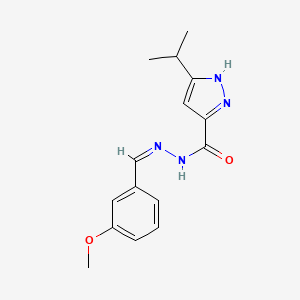
![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)
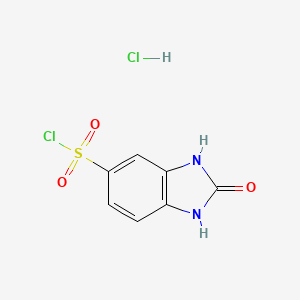
![2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2449251.png)
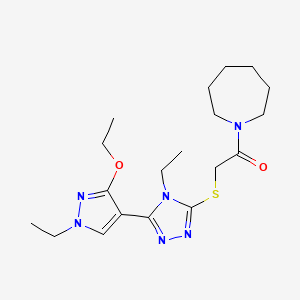
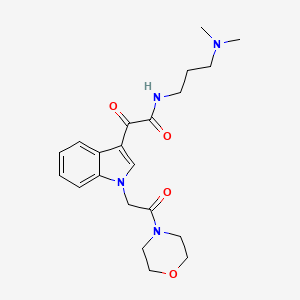
![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)
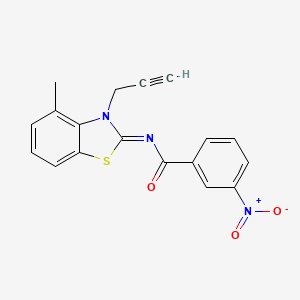
![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)
![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)
